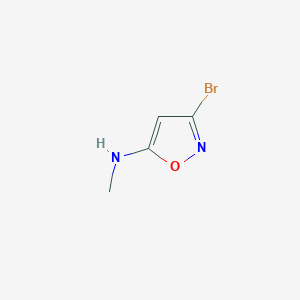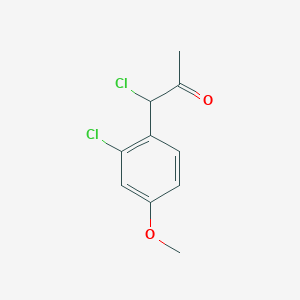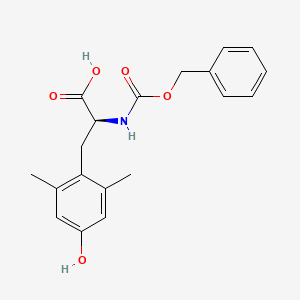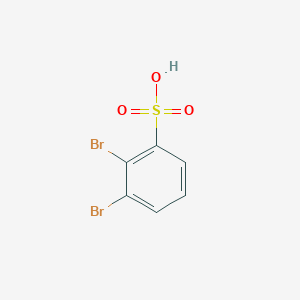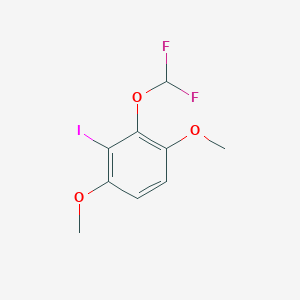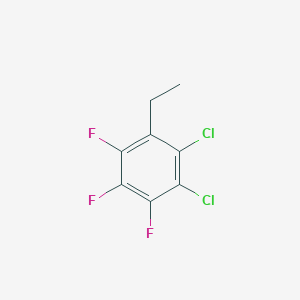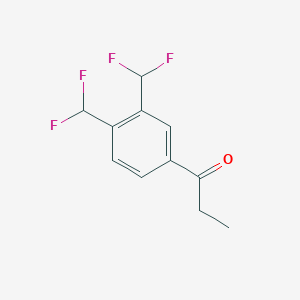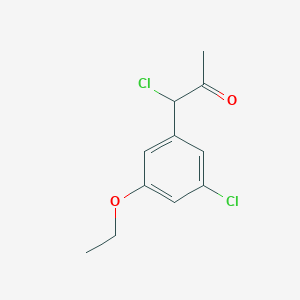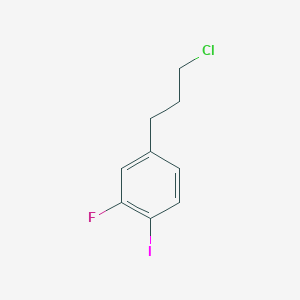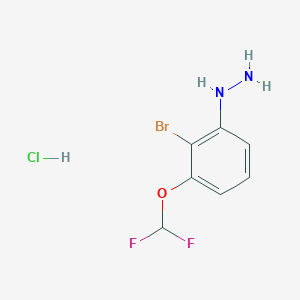
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrF2N2O·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and difluoromethoxy groups
準備方法
The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method involves the following steps :
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 2-bromophenylhydrazine.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity 2-bromophenylhydrazine.
Salification: The purified 2-bromophenylhydrazine is then reacted with difluoromethoxybenzene under appropriate conditions to form 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine, which is subsequently converted to its hydrochloride salt.
化学反応の分析
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
科学的研究の応用
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
2-Bromophenylhydrazine: This compound lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-(Difluoromethoxy)phenylhydrazine: This compound lacks the bromine atom and has different chemical properties and reactivity.
Phenylhydrazine: The parent compound without any substituents on the phenyl ring, which has different chemical properties and reactivity.
特性
分子式 |
C7H8BrClF2N2O |
|---|---|
分子量 |
289.50 g/mol |
IUPAC名 |
[2-bromo-3-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-6-4(12-11)2-1-3-5(6)13-7(9)10;/h1-3,7,12H,11H2;1H |
InChIキー |
WFUSFGIZVGICPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


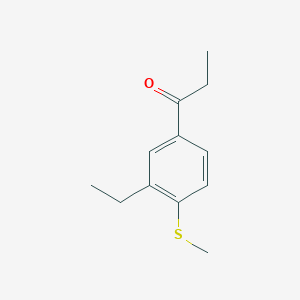
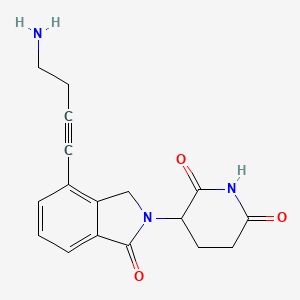
![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
